

Application Notes and Protocols for Anhydrous Condensation Reactions with Diphenyl Chlorophosphate

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Compound of Interest

Compound Name: *Diphenyl chlorophosphate*

Cat. No.: *B044717*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting anhydrous condensation reactions using **diphenyl chlorophosphate** (DPCP). It is intended for laboratory personnel experienced in handling moisture-sensitive and corrosive reagents.

Introduction

Diphenyl chlorophosphate is a versatile reagent in organic synthesis, primarily utilized as a powerful activating agent for carboxylic acids in condensation reactions.[1] It facilitates the formation of esters, amides, and anhydrides under anhydrous conditions. Its utility is particularly notable in peptide synthesis and the preparation of polyesters and polyesteramides. [2] Due to its high reactivity and moisture sensitivity, stringent anhydrous techniques are imperative for successful and reproducible outcomes.

Safety Precautions

Diphenyl chlorophosphate is a corrosive and moisture-sensitive liquid that can cause severe burns upon contact with skin and eyes.[1] Inhalation or ingestion can be harmful. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency eyewash and safety shower should be readily accessible.

Experimental Setup and General Considerations for Anhydrous Reactions

Anhydrous reactions require the rigorous exclusion of atmospheric moisture from the reaction vessel. This is typically achieved by performing the reaction under an inert atmosphere, such as dry nitrogen or argon.

Key steps for setting up an anhydrous reaction include:

- **Drying of Glassware:** All glassware must be thoroughly dried before use. This can be accomplished by oven-drying at a high temperature (e.g., 120-150°C) for several hours or by flame-drying under a stream of inert gas immediately before use.
- **Inert Atmosphere:** The reaction apparatus should be assembled while still hot and immediately purged with an inert gas. A manifold with a bubbler or a balloon filled with nitrogen or argon can be used to maintain a positive pressure of the inert gas throughout the reaction.
- **Anhydrous Reagents and Solvents:** All solvents and liquid reagents must be appropriately dried before use. Anhydrous solvents are commercially available, or they can be dried in the laboratory using standard techniques, such as distillation from a suitable drying agent or passing them through a column of activated alumina. Solid reagents should be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide.

Data Presentation: Reaction Parameters for Diphenyl Chlorophosphate Mediated Condensations

The following table summarizes typical reaction conditions for anhydrous condensation reactions using **diphenyl chlorophosphate**, based on literature precedents.

Parameter	Esterification (Carboxylic Acid + Alcohol)	Thiol Esterification (Carboxylic Acid + Thiol)	Amide Formation (Carboxylic Acid + Amine)
Carboxylic Acid	1.0 equivalent	1.0 equivalent	1.0 equivalent
Alcohol/Thiol/Amine	1.0 - 1.2 equivalents	1.6 equivalents	1.0 - 1.2 equivalents
Diphenyl Chlorophosphate	1.1 - 1.5 equivalents	1.5 equivalents	1.1 - 1.5 equivalents
Base	Pyridine or Triethylamine	Pyridine	Pyridine or Triethylamine
Base Stoichiometry	2.5 - 3.0 equivalents (or as solvent)	3.0 equivalents	2.5 - 3.0 equivalents (or as solvent)
Solvent	Pyridine, Dichloromethane, 1,2- Dimethoxyethane	1,2-Dimethoxyethane	Pyridine, Dichloromethane
Temperature	0 °C to Room Temperature	Room Temperature	0 °C to Room Temperature
Reaction Time	6 - 24 hours	16 hours	6 - 24 hours
Yield	Good to Excellent	Good	Good to Excellent

Note: The optimal conditions may vary depending on the specific substrates used. The provided data is a general guideline.

Experimental Protocol: Direct Esterification of a Carboxylic Acid with an Alcohol

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using **diphenyl chlorophosphate** as the condensing agent under anhydrous conditions.

Materials:

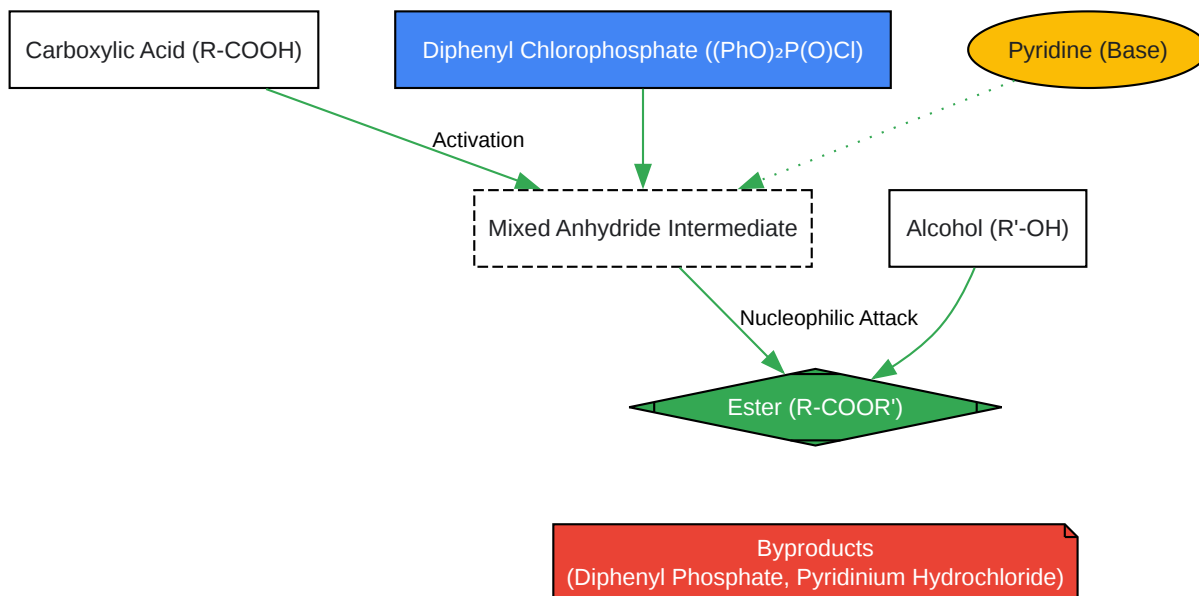
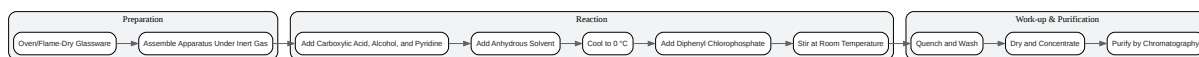
- Carboxylic acid
- Alcohol
- **Diphenyl chlorophosphate (DPCP)**
- Anhydrous pyridine
- Anhydrous dichloromethane (DCM)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert gas supply (Nitrogen or Argon) with manifold
- Syringes and needles
- Septa

Procedure:

- Preparation of the Reaction Setup:
 - A two-necked round-bottom flask equipped with a magnetic stir bar is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
 - The flask is then fitted with rubber septa, and a nitrogen inlet needle is inserted into one septum to maintain a positive pressure of inert gas.
- Addition of Reagents:
 - The carboxylic acid (1.0 mmol) and the alcohol (1.2 mmol) are added to the reaction flask.
 - Anhydrous pyridine (3.0 mmol) is added via syringe, followed by the addition of anhydrous dichloromethane (5 mL) to dissolve the reactants.
 - The reaction mixture is stirred at room temperature until all solids are dissolved.

- Initiation of the Reaction:
 - The flask is cooled to 0 °C in an ice bath.
 - **Diphenyl chlorophosphate** (1.5 mmol) is added dropwise to the stirred solution via syringe over a period of 5-10 minutes.
- Reaction Monitoring:
 - After the addition of DPCP, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
 - The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Upon completion of the reaction, the mixture is diluted with dichloromethane (10 mL) and washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is then purified by column chromatography on silica gel to afford the desired ester.

Visualizations



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